3-(Boc-Amino)-4,4-Difluorpiperidin

Übersicht

Beschreibung

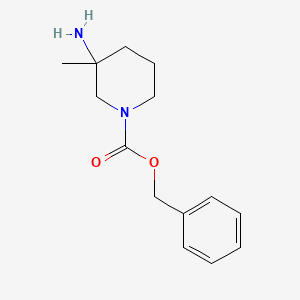

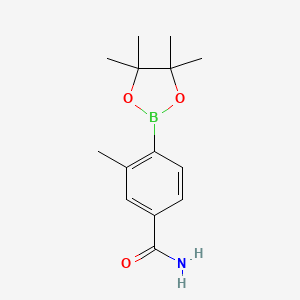

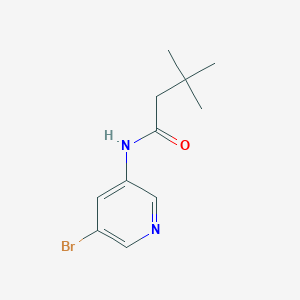

3-(Boc-amino)-4,4-difluoropiperidine is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms at the 4-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it useful in various applications.

Wissenschaftliche Forschungsanwendungen

Grüne Chemie-Synthese

3-(Boc-Amino)-4,4-Difluorpiperidin: wird in der grünen Chemie für den chemoselektiven BOC-Schutz von Aminen verwendet . Dieser Prozess ist katalysierungs- und lösungsmittelfrei und stellt einen umweltfreundlichen Ansatz zur Synthese geschützter Amine dar. Die Methode ist effizient und liefert Produkte, die durch NMR- und IR-Spektroskopie bestätigt werden, ohne dass Lösungsmittelabtrennungen oder Rekristallisationsschritte erforderlich sind.

Peptidsynthese

In der Peptidsynthese ist die Boc-Gruppe eine gängige Schutzgruppe für Amine . This compound kann verwendet werden, um Boc-geschützte Amine in Peptidketten einzuführen, was für die Synthese multifunktionaler Peptidziele entscheidend ist. Die Boc-Gruppe kann unter milden sauren Bedingungen entfernt werden, was sie zu einem vielseitigen Werkzeug in der Peptidchemie macht.

Pharmazeutische Zwischenprodukte

Die Verbindung dient als Zwischenprodukt in der pharmazeutischen Industrie . Ihre Rolle ist entscheidend bei der Synthese verschiedener biologisch aktiver Moleküle, bei denen der Schutz der Aminfunktionalität unerlässlich ist. Dies ermöglicht die sequenzielle Konstruktion komplexer Pharmazeutika ohne unerwünschte Nebenreaktionen.

Pflanzenschutzmittel-Synthese

Ähnlich wie bei seiner Verwendung in Pharmazeutika ist This compound auch ein wichtiges Zwischenprodukt bei der Synthese von Pflanzenschutzmitteln . Seine geschützte Amingruppe ermöglicht die Herstellung von Verbindungen, die weiter modifiziert werden können, um Pestizide und Herbizide mit erhöhter Wirksamkeit und Selektivität zu erzeugen.

Materialwissenschaften

In den Materialwissenschaften kann die Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren . Durch die Einführung von Boc-geschützten Aminen können Wissenschaftler die Hydrophobizität oder Hydrophilie von Oberflächen verändern, was für die Herstellung von Spezialbeschichtungen und Klebstoffen von Vorteil ist.

Katalyseforschung

Die Stabilität und einfache Entfernbarkeit der Boc-Gruppe machen This compound zu einem wertvollen Mittel in der Katalyseforschung . Forscher können die Auswirkungen geschützter Amine auf katalytische Prozesse untersuchen, was zur Entwicklung effizienterer und selektiverer Katalysatoren führt.

Analytische Chemie

In der analytischen Chemie wird die Verbindung als Standard- oder Referenzmaterial in der spektroskopischen Analyse verwendet . Seine klar definierte Struktur und Schutzgruppen machen es ideal zur Kalibrierung von Instrumenten und Validierung analytischer Methoden.

Umweltwissenschaften

Aufgrund seiner ungiftigen Natur und der Möglichkeit einer lösungsmittelfreien Synthese wird This compound auf seine Umweltauswirkungen untersucht . Forscher erforschen seine Abbaubarkeit und sein Potenzial als sicherere Alternative zu gefährlicheren Chemikalien in industriellen Anwendungen.

Wirkmechanismus

Target of Action

Boc-protected amines, such as 3-(boc-amino)-4,4-difluoropiperidine, are often used in the synthesis of multifunctional targets, particularly in peptide synthesis .

Mode of Action

The mode of action of 3-(Boc-amino)-4,4-difluoropiperidine involves its role as a protecting group for amines in organic synthesis . The Boc group (tert-butyl carbamate) is stable towards most nucleophiles and bases, making it an attractive option for protecting amines . When there is a need to protect an amino function in a synthetic project, its conversion to tert-butyl carbamate (Boc-derivative) is generally the first option .

Biochemical Pathways

The biochemical pathways affected by 3-(Boc-amino)-4,4-difluoropiperidine are related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The boc group is known to be cleaved under anhydrous acidic conditions .

Result of Action

The result of the action of 3-(Boc-amino)-4,4-difluoropiperidine is the protection of amines, allowing for further reactions to take place without interference from the amine group . This is particularly useful in peptide synthesis, where the Boc group can be easily introduced and readily removed under a variety of conditions .

Action Environment

The action environment of 3-(Boc-amino)-4,4-difluoropiperidine can influence its action, efficacy, and stability. For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . The catalyst can be readily recycled, and no competitive side reactions were observed .

Biochemische Analyse

Biochemical Properties

3-(Boc-amino)-4,4-difluoropiperidine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The Boc group serves as a protective group for the amino function, preventing it from reacting with other reagents during the synthesis process. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can cleave the Boc group under specific conditions, allowing the amino group to participate in subsequent reactions. Additionally, 3-(Boc-amino)-4,4-difluoropiperidine may interact with other biomolecules, such as nucleophiles, through its amino group once the Boc protection is removed .

Cellular Effects

The effects of 3-(Boc-amino)-4,4-difluoropiperidine on various types of cells and cellular processes are primarily related to its role as a protected amino compound. In cellular environments, the compound can influence cell function by participating in the synthesis of peptides and proteins, which are crucial for various cellular processes. The presence of the Boc group ensures that the amino group remains protected until it is needed for specific reactions, thereby preventing premature interactions that could disrupt cellular metabolism and signaling pathways. Once the Boc group is removed, the free amino group of 3-(Boc-amino)-4,4-difluoropiperidine can engage in reactions that affect gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 3-(Boc-amino)-4,4-difluoropiperidine exerts its effects through its interactions with enzymes and other biomolecules. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions. When the Boc group is cleaved, the free amino group can participate in nucleophilic attacks, forming bonds with other molecules. This mechanism is crucial in peptide synthesis, where the amino group of 3-(Boc-amino)-4,4-difluoropiperidine can form peptide bonds with carboxyl groups of other amino acids. Additionally, the compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 3-(Boc-amino)-4,4-difluoropiperidine are important factors to consider. The Boc group provides stability to the amino group, preventing it from reacting prematurely. Over time, the compound may undergo degradation, particularly under acidic conditions that cleave the Boc group. Long-term studies in vitro and in vivo have shown that the removal of the Boc group can lead to changes in cellular function, as the free amino group becomes available for biochemical reactions .

Dosage Effects in Animal Models

The effects of 3-(Boc-amino)-4,4-difluoropiperidine in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Toxic or adverse effects may occur at high doses, particularly if the Boc group is cleaved prematurely, leading to unwanted reactions involving the free amino group. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

3-(Boc-amino)-4,4-difluoropiperidine is involved in various metabolic pathways, particularly those related to peptide synthesis and amino acid metabolism. The compound interacts with enzymes such as peptidases, which cleave the Boc group, allowing the free amino group to participate in subsequent reactions. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-(Boc-amino)-4,4-difluoropiperidine is transported and distributed through interactions with transporters and binding proteins. The Boc group may influence the compound’s localization and accumulation, as it provides steric hindrance that can affect binding interactions. Once the Boc group is cleaved, the free amino group can interact with various cellular components, influencing the compound’s distribution and activity .

Subcellular Localization

The subcellular localization of 3-(Boc-amino)-4,4-difluoropiperidine is influenced by its structural properties and interactions with cellular components. The Boc group may direct the compound to specific compartments or organelles, where it can exert its effects. Post-translational modifications and targeting signals can further influence the compound’s localization, affecting its activity and function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4,4-difluoropiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination or nucleophilic substitution reactions.

Boc Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for 3-(Boc-amino)-4,4-difluoropiperidine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Boc-amino)-4,4-difluoropiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions

Eigenschaften

IUPAC Name |

tert-butyl N-(4,4-difluoropiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJOHBZTOIMHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1445346.png)

![3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445347.png)

![[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol](/img/structure/B1445356.png)